molecular formula C15H13F3N4O5S B2608815 2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene CAS No. 1025681-49-5

2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene

Cat. No. B2608815
CAS RN: 1025681-49-5
M. Wt: 418.35
InChI Key: IDWCMTZTIUMHPE-MDWZMJQESA-N
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Description

The compound “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” is a derivative of 2-aminopyrimidine . It has a molecular weight of 243.27 and its IUPAC name is 2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid .


Synthesis Analysis

Novel 2-aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “2-Pyrimidinamine, 4,6-dimethyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrimidinamine, 4,6-dimethyl-” include a molecular weight of 123.1558 .

Scientific Research Applications

Anticancer Properties

Compounds with a similar structure, such as 4,6-diarylpyrimidin-2-amine derivatives, have shown anticancer properties . They have been found to inhibit Aurora kinase A (AURKA), a protein that plays a crucial role in cell division . Inhibition of AURKA can lead to the arrest of the cell cycle and trigger apoptosis (programmed cell death), which is beneficial in the treatment of cancer .

Antitrypanosomal Activity

2-Aminopyrimidine derivatives have been found to exhibit antitrypanosomal activity . They have been tested against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . Given the structural similarity, it’s possible that “2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene” might also have antitrypanosomal properties.

Antiplasmodial Activity

Similarly, 2-aminopyrimidine derivatives have shown excellent antiplasmodial activity . They have been tested against Plasmodium falciparum NF54, a causative organism of malaria . This suggests a potential application of the compound in the development of new anti-malarial drugs.

Inhibition of Caspase-1

Some 2,4-diamino-pyrimidine derivatives have been reported as caspase-1 inhibitors . Caspase-1 is an enzyme that plays a crucial role in cellular inflammation and pyroptosis, a form of programmed cell death. Inhibiting caspase-1 can be beneficial in treating diseases characterized by excessive inflammation.

Antitumor Agents

2,4-diamino-pyrimidine derivatives have also been reported as potential antitumor agents . They could be used in the development of new drugs for the treatment of various types of cancer.

SNSR4 Antagonists

SNSR4 antagonists are another potential application of 2,4-diamino-pyrimidine derivatives . SNSR4 is a receptor involved in pain perception, and its antagonists could be used in the development of new analgesics.

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration .

Safety and Hazards

The safety information for “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” includes hazard statements H302+H312+H332;H319;H335 and precautionary statements P271;P260;P280 .

Future Directions

There is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . Since the last defense line, the artemisinines, might fall possibly, there is a great demand for antiplasmodial compounds with alternative mechanism of action .

properties

IUPAC Name

4,6-dimethyl-N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O5S/c1-9-7-10(2)21-14(20-9)19-8-13(22(23)24)28(25,26)12-5-3-11(4-6-12)27-15(16,17)18/h3-8H,1-2H3,(H,19,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCMTZTIUMHPE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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